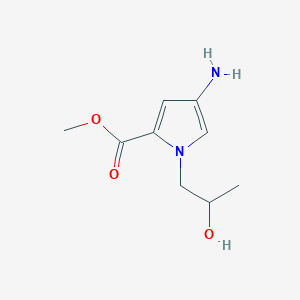

Methyl 4-amino-1-(2-hydroxypropyl)-1h-pyrrole-2-carboxylate

Description

Methyl 4-amino-1-(2-hydroxypropyl)-1H-pyrrole-2-carboxylate is a pyrrole-derived compound featuring a 4-amino substituent and a 2-hydroxypropyl group at the 1-position of the pyrrole ring. Its methyl ester moiety at the 2-position contributes to its stability and modulates solubility.

Properties

Molecular Formula |

C9H14N2O3 |

|---|---|

Molecular Weight |

198.22 g/mol |

IUPAC Name |

methyl 4-amino-1-(2-hydroxypropyl)pyrrole-2-carboxylate |

InChI |

InChI=1S/C9H14N2O3/c1-6(12)4-11-5-7(10)3-8(11)9(13)14-2/h3,5-6,12H,4,10H2,1-2H3 |

InChI Key |

KBKDFTNEGOKNGK-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN1C=C(C=C1C(=O)OC)N)O |

Origin of Product |

United States |

Preparation Methods

Functionalization at the 4-Position (Amino Group Introduction)

- Electrophilic substitution reactions on the pyrrole ring allow selective introduction of substituents at the 4-position.

- Amination at the 4-position can be achieved by converting a 4-halopyrrole intermediate (e.g., 4-chloro or 4-bromo derivatives) to the corresponding 4-amino compound via nucleophilic aromatic substitution with ammonia or amine sources.

- Another approach involves amide coupling of 4-carboxylic acid pyrrole derivatives with amines using activating agents such as cyanuric fluoride, PCl3, or 2-chloro-1-methylpyridinium iodide, followed by reduction or substitution to yield the amino group.

Introduction of the 1-(2-hydroxypropyl) Side Chain

- The 1-position of the pyrrole ring can be alkylated with 2-hydroxypropyl groups through nucleophilic substitution or reductive amination.

- One reported method involves the reaction of the pyrrole nitrogen with a 2-hydroxypropyl halide or epoxide under basic conditions to form the N-(2-hydroxypropyl) pyrrole derivative.

- Alternatively, Mannich-type reactions using formaldehyde and secondary amines can introduce hydroxyalkyl groups at the nitrogen.

Representative Synthetic Route Example

| Step | Reaction Type | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Starting material preparation | Methyl 1H-pyrrole-2-carboxylate | Provides pyrrole ring with methyl ester at 2-position |

| 2 | Halogenation at 4-position | N-chlorosuccinimide (NCS), 0 °C | Formation of 4-chloropyrrole intermediate |

| 3 | Amination | Ammonia or amine nucleophile, reflux | Substitution of halogen with amino group at 4-position |

| 4 | N-alkylation | 2-hydroxypropyl bromide, base (e.g., NaH), DMF, reflux | Attachment of 2-hydroxypropyl group at N-1 position |

| 5 | Purification | Chromatography, crystallization | Isolation of pure this compound |

This sequence is consistent with strategies used for related pyrrole derivatives and allows for efficient access to the target compound.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Yield Range | Notes |

|---|---|---|---|---|

| Hantzsch Pyrrole Synthesis | Well-established, versatile for substitution patterns | Multi-step, moderate yields | 30-50% | Requires careful control of reaction conditions |

| Halogenation + Nucleophilic Substitution | Direct functionalization, selective | Requires halogenated intermediates, possible side reactions | 60-90% | Halogenation regioselectivity critical |

| Mannich Reaction for N-alkylation | Mild conditions, straightforward | Limited to secondary amines | Moderate | Useful for hydroxyalkyl side chains |

| Amide Coupling with Activating Agents | High coupling efficiency | Use of toxic reagents (PCl3, cyanuric fluoride) | 40-80% | Suitable for introducing amino substituents |

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-1-(2-hydroxypropyl)-1h-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

Reduction: The amino group can be reduced to form an amine.

Substitution: The amino and hydroxypropyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or sulfonates under basic conditions.

Major Products

Oxidation: Formation of a carbonyl derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-amino-1-(2-hydroxypropyl)-1h-pyrrole-2-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-amino-1-(2-hydroxypropyl)-1h-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino and hydroxypropyl groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may also undergo metabolic transformations that contribute to its biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Analysis

The following table summarizes key structural and functional differences between Methyl 4-amino-1-(2-hydroxypropyl)-1H-pyrrole-2-carboxylate and related compounds:

*Calculated based on molecular formulas.

Key Observations:

The pyridazine and pyrrolotriazine rings in analogs () introduce aromaticity and planar rigidity, which may enhance binding to biological targets compared to the simpler pyrrole scaffold .

Hydrogen Bonding: The target compound’s amino and hydroxyl groups enable strong hydrogen-bonding networks, as demonstrated in graph-set analyses of similar systems . This contrasts with the methoxyphenyl group in ’s compound, which offers fewer hydrogen-bond donors but increased lipophilicity .

Biological Activity

Methyl 4-amino-1-(2-hydroxypropyl)-1H-pyrrole-2-carboxylate (CAS Number: 1494397-98-6) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₉H₁₄N₂O₃

- Molecular Weight : 198.22 g/mol

- Structure : The compound features a pyrrole ring substituted with an amino group and a hydroxylpropyl moiety, which may influence its biological interactions.

Biological Activity Overview

Research into the biological activity of this compound indicates potential applications in various therapeutic areas, particularly in antimicrobial and anticancer activities.

Antimicrobial Activity

Several studies have investigated the compound's effectiveness against bacterial strains, particularly Mycobacterium tuberculosis. A recent study highlighted that derivatives of pyrrole compounds exhibit significant anti-tuberculosis activity with minimal cytotoxicity. The structure-activity relationship (SAR) revealed that modifications to the pyrrole ring can enhance potency against drug-resistant strains of tuberculosis, suggesting that this compound could serve as a lead compound for further development in anti-TB therapies .

| Compound | MIC (μg/mL) | Cytotoxicity (IC₅₀ μg/mL) |

|---|---|---|

| This compound | < 0.016 | > 64 |

| Compound with bulky substituents | < 0.001 | > 100 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies indicate that certain pyrrole derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The introduction of specific substituents on the pyrrole ring has been shown to enhance the selectivity and potency against various cancer cell lines, including breast and lung cancers .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, proposed mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

- Interaction with Cellular Targets : Binding to specific proteins or receptors within cells could alter signaling pathways, leading to reduced viability in pathogenic organisms or cancer cells.

- Induction of Oxidative Stress : Some studies suggest that certain pyrrole derivatives can induce oxidative stress in target cells, promoting apoptosis.

Case Studies

A notable case study involved the synthesis and evaluation of various pyrrole derivatives, including this compound, against Mycobacterium tuberculosis. The results demonstrated that compounds with electron-withdrawing groups exhibited enhanced anti-TB activity compared to their counterparts without such modifications .

Another study focused on the anticancer potential of similar compounds, revealing that those with hydrophobic substituents showed improved inhibitory effects on cancer cell lines compared to more polar derivatives .

Q & A

What are the established synthetic routes for Methyl 4-amino-1-(2-hydroxypropyl)-1H-pyrrole-2-carboxylate, and how can reaction conditions be optimized for yield?

Basic Research Question

The synthesis typically involves multi-step protocols, including esterification, substitution, and protection/deprotection strategies. For example, analogous pyrrole derivatives are synthesized via nucleophilic substitution of hydroxyl or halogen groups with 2-hydroxypropylamine under reflux in polar aprotic solvents like DMF or THF . Yield optimization requires careful control of temperature (60–80°C), stoichiometric ratios (1:1.2 for amine:substrate), and catalysis (e.g., triethylamine for deprotonation). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (methanol/water) is critical to isolate the product .

What crystallographic techniques and software are recommended for determining the molecular structure of this compound?

Basic Research Question

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).

- Structure solution : Employ direct methods in SHELXS or SHELXD for phase determination .

- Refinement : SHELXL is preferred for small-molecule refinement, with anisotropic displacement parameters for non-H atoms. Hydrogen bonding networks can be visualized using ORTEP-3 or WinGX .

- Validation : Check for R-factor convergence (R1 < 0.05) and validate geometry using PLATON .

How can hydrogen bonding interactions in the crystal lattice be systematically analyzed?

Advanced Research Question

Graph set analysis (GSA) is a robust method to classify hydrogen-bonding patterns. Using Etter’s formalism:

- Descriptors : Assign graph sets (e.g., -type for dimeric motifs, -type for chains) based on donor-acceptor interactions .

- Software : Mercury (CCDC) or CrystalExplorer can generate interaction diagrams.

- Case Study : For similar pyrrole derivatives, N–H···O and O–H···O interactions often form rings or chains, stabilizing the lattice .

What computational methods are suitable for studying the electronic properties and reactivity of this compound?

Advanced Research Question

Conceptual density functional theory (CDFT) provides insights into reactivity:

- Global indices : Calculate electronegativity (χ = (I + A)/2) and hardness (η = (I − A)/2) using ionization energy (I) and electron affinity (A) from DFT (B3LYP/6-311++G** level) .

- Local reactivity : Fukui functions (, ) identify nucleophilic/electrophilic sites. The amino and ester groups are typically electrophilic, while the pyrrole ring exhibits π-nucleophilicity .

- Software : Gaussian 16 or ORCA for calculations; Multiwfn for visualization.

How can researchers resolve contradictions between spectroscopic data (e.g., NMR) and crystallographic results?

Advanced Research Question

Discrepancies often arise from dynamic effects (e.g., tautomerism in solution vs. static solid-state structures):

- Dynamic NMR : Variable-temperature NMR can detect rotameric equilibria of the 2-hydroxypropyl group.

- Complementary techniques : Compare IR carbonyl stretches (~1700 cm⁻¹) with X-ray bond lengths (C=O ~1.21 Å) to validate conformers .

- Theoretical validation : Optimize solution-phase geometries using molecular dynamics (MD) simulations (AMBER force field) .

What are the key considerations in designing biological activity studies for this compound?

Advanced Research Question

Focus on structure-activity relationship (SAR) studies:

- Functionalization : Introduce substituents at the 4-amino or pyrrole-2-carboxylate positions to modulate bioactivity. For example, fluorophenyl analogs show enhanced antimicrobial activity .

- Assays : Use enzyme inhibition assays (e.g., kinase targets) with IC₅₀ determination via fluorescence polarization.

- Cytotoxicity : Validate selectivity using MTT assays on normal vs. cancer cell lines (e.g., HEK293 vs. HeLa) .

How does the hydroxypropyl substituent influence the compound’s solubility and crystallinity?

Basic Research Question

The 2-hydroxypropyl group enhances hydrophilicity:

- Solubility : LogP values (calculated via ChemAxon) decrease by ~0.5 compared to non-hydroxylated analogs.

- Crystallinity : Hydrogen bonding via the hydroxyl group promotes monoclinic or triclinic packing, confirmed by SCXRD .

- Experimental validation : Perform saturation solubility tests in PBS (pH 7.4) and polar solvents (e.g., DMSO).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.